Sphinx31 -

Sphinx31

Catalog Number: EVT-284512
CAS Number:
Molecular Formula: C27H24F3N5O2
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SPHINX31 is a small molecule inhibitor of serine-rich protein kinase-1 (SRPK1) investigated for its potential therapeutic benefits in various diseases. [, , , , , , , ] It exhibits good penetration properties to the retina and has been explored as a potential topical therapeutic for diabetic retinopathy. [, ] SPHINX31 functions by inhibiting SRPK1 activity, thereby affecting downstream signaling pathways and cellular processes.

Indisulam

  • Compound Description: Indisulam is an aryl sulfonamide drug that acts as a molecular glue degrader. It induces the degradation of splicing factor RBM39 through interaction with CRL4DCAF15. [] Indisulam was investigated as an anti-cancer therapeutic but was abandoned due to lack of efficacy.
  • Relevance: Research has shown that loss of SRPK1, the target of SPHINX31, sensitizes cancer cells to indisulam treatment. [] This suggests a potential synergistic effect between SRPK1 inhibitors like SPHINX31 and indisulam.

Palmitic Acid

  • Compound Description: Palmitic acid is a saturated fatty acid. It is known to induce endothelial dysfunction, which is a hallmark of many vascular diseases. []
  • Relevance: Studies have demonstrated that palmitic acid downregulates SRPK1 expression in endothelial cells, contributing to endothelial dysfunction. [] SPHINX31, by inhibiting SRPK1, has been shown to protect against palmitic acid-induced endothelial dysfunction, suggesting a potential therapeutic approach for vascular diseases. []

Icariside II

  • Compound Description: Icariside II is a natural compound with reported protective effects on endothelial function. []
  • Relevance: Icariside II has been shown to directly bind to SRPK1 and attenuate palmitic acid-induced endothelial dysfunction. [] This suggests that Icariside II might exert its protective effects on endothelial function partly through modulating SRPK1 activity, similar to SPHINX31.
  • Compound Description: VEGF is a key signaling protein involved in both physiological and pathological angiogenesis. VEGF-A, the primary isoform, undergoes alternative splicing to produce various isoforms with different pro- and anti-angiogenic properties. [, , ] VEGF-A165a is a pro-angiogenic isoform, while VEGF-A165b is considered anti-angiogenic. []
  • Relevance: SRPK1, the target of SPHINX31, plays a crucial role in regulating VEGF splicing. [, , ] By inhibiting SRPK1, SPHINX31 can shift VEGF splicing towards the production of anti-angiogenic isoforms, thereby inhibiting pathological angiogenesis in diseases like diabetic retinopathy. [, ] Studies have shown that in specific cell types, such as monocytes, SRPK1 inhibition can actually switch splicing from the anti-angiogenic VEGF-A165b isoform to the pro-angiogenic VEGF-A165a isoform, leading to enhanced collateralization. [] This highlights the cell-type-specific effects of SRPK1 on VEGF splicing.

Streptozotocin

  • Compound Description: Streptozotocin is a chemical that is toxic to pancreatic beta cells, the cells responsible for producing insulin. It is often used in research to induce type 1 diabetes in animal models. []
  • Relevance: In studies investigating the effects of SPHINX31 on diabetic retinopathy, streptozotocin is used to induce diabetes in animal models. [] This allows researchers to study the therapeutic potential of SPHINX31 in a model that mimics the disease state.
Synthesis Analysis

Sphinx31 was synthesized using a multi-step chemical process that involved the modification of previously identified lead compounds. Initial screening utilized differential scanning fluorimetry to assess binding affinity to SRPK1, leading to the optimization of the compound's structure. The synthesis typically involves:

  1. Starting Materials: The synthesis begins with commercially available starting materials that undergo several chemical transformations.
  2. Reaction Conditions: Specific conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity before biological testing.

Technical details regarding the synthesis have been documented, indicating that modifications to the piperazine moiety significantly enhanced the compound's potency and selectivity .

Molecular Structure Analysis

The molecular structure of Sphinx31 has been elucidated through X-ray crystallography and NMR spectroscopy. Key structural features include:

  • Core Structure: Sphinx31 contains a core structure that allows for specific interactions with the active site of SRPK1.
  • Functional Groups: The presence of halogenated aromatic groups enhances binding affinity through hydrophobic interactions.
  • Binding Mode: Structural data indicate that Sphinx31 occupies a unique binding pocket in SRPK1, stabilizing its active conformation .

Data from isothermal titration calorimetry experiments reveal a dissociation constant (Kd) of approximately 72 nM for Sphinx31 binding to SRPK1, confirming its high affinity .

Chemical Reactions Analysis

Sphinx31 primarily functions by inhibiting the phosphorylation activity of SRPK1 on its substrates, particularly SRSF1. The inhibition mechanism involves:

  • Competitive Inhibition: Sphinx31 competes with ATP for binding at the active site of SRPK1.
  • Impact on Phosphorylation: Studies have shown that treatment with Sphinx31 leads to reduced phosphorylation levels of SRSF1 in cellular models, which correlates with altered splicing patterns .

The technical details surrounding these reactions include kinetic studies that demonstrate how varying concentrations of Sphinx31 affect the phosphorylation rate of SRSF1.

Mechanism of Action

The mechanism by which Sphinx31 exerts its effects involves several steps:

  1. Binding to SRPK1: Upon administration, Sphinx31 binds to the ATP-binding site of SRPK1.
  2. Inhibition of Phosphorylation: This binding prevents SRPK1 from phosphorylating its substrates, notably SRSF1.
  3. Alteration of Splicing Activity: As a result of decreased phosphorylation, there is an observable shift in splicing factor activity and subsequent mRNA processing outcomes.

Data indicate that this inhibition can lead to increased expression of anti-angiogenic splice variants like VEGF-A165b in retinal pigment epithelial cells, suggesting therapeutic potential in neovascular diseases .

Physical and Chemical Properties Analysis

Sphinx31 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in DMSO and other organic solvents; limited solubility in aqueous solutions.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Analytical methods such as HPLC and mass spectrometry have been employed to confirm these properties and ensure quality control during synthesis .

Applications

Sphinx31 has significant scientific applications due to its selective inhibition of SRPK1:

  • Research Tool: Used extensively as a chemical probe in studies investigating splicing mechanisms and SRPK1-related signaling pathways.
  • Therapeutic Potential: Promising results in preclinical models suggest potential applications in treating diseases characterized by aberrant splicing or angiogenesis, such as certain cancers and retinal diseases .
  • Biochemical Studies: Facilitates investigations into protein-protein interactions involving SRPKs and their substrates.

Properties

Product Name

Sphinx31

IUPAC Name

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Molecular Formula

C27H24F3N5O2

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36)

InChI Key

VURLRACCOCGFDB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5

Solubility

Soluble in DMSO

Synonyms

SPHINX31; SPHINX-31; SPHINX 31;

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.